Regioisomeric Differentiation: 3-ylmethyl vs. 5-yl and 2-yl Attachment in Dihydrobenzofuran Amides
The target compound features a 2,3-dihydrobenzofuran-3-ylmethyl amide connectivity. In the Pettersson et al. (2012) GSM optimization campaign, the dihydrobenzofuran amide scaffold was explored with variations at multiple positions. Lead compounds in that series (e.g., compound 35: Aβ42 IC50 = 170 nM; compound 43: Aβ42 IC50 = 58 nM under comparable assay conditions) employed optimized amide substituents distinct from the pent-4-enamide tail, but the core 3-yl attachment was a consistent feature contributing to GSM activity [1]. In contrast, the 5-yl-substituted analog N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]pent-4-enamide represents a different regioisomeric series for which no published GSM activity data are available . The positioning of the amide-bearing side chain on the dihydrobenzofuran ring directly impacts the three-dimensional presentation of the pharmacophore to the γ-secretase complex [1].
| Evidence Dimension | Regioisomeric attachment point of amide side chain on dihydrobenzofuran core |
|---|---|
| Target Compound Data | 3-ylmethyl attachment (CAS 2097892-74-3) |
| Comparator Or Baseline | 5-yl-hydroxyethyl attachment (N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]pent-4-enamide); 2-yl attachment (N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide, CAS 2097863-65-3) |
| Quantified Difference | No direct comparative activity data available; regioisomeric difference is structural, not quantified. |
| Conditions | SAR analysis based on Pettersson et al. (2012) dihydrobenzofuran amide series in human H4 neuroglioma cells expressing APP695 for Aβ42 IC50 determination [1]. |
Why This Matters
For researchers constructing dihydrobenzofuran-focused compound libraries, the 3-ylmethyl regioisomer provides a distinct starting point for SAR exploration that is orthogonal to the more commonly explored 5-yl or 2-yl substitution patterns, enabling broader sampling of chemical space around the γ-secretase target.
- [1] Pettersson, M.; Johnson, D.S.; Subramanyam, C.; Bales, K.R.; am Ende, C.W.; Fish, B.A.; Green, M.E.; Kauffman, G.W.; Lira, R.; Mullins, P.B.; et al. Design and Synthesis of Dihydrobenzofuran Amides as Orally Bioavailable, Centrally Active γ-Secretase Modulators. Bioorg. Med. Chem. Lett. 2012, 22 (8), 2906–2911. DOI: 10.1016/j.bmcl.2012.02.059. View Source
